[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid
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Overview
Description
[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid is an organic compound with the molecular formula C12H14BNO2. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,5-dimethylpyrrol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid typically involves the reaction of 3-bromoaniline with 2,5-dimethylpyrrole under palladium-catalyzed conditions to form the corresponding arylated product. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a suitable base, such as potassium acetate, in the presence of a palladium catalyst to yield the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the catalytic processes.
Chemical Reactions Analysis
Types of Reactions
[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethylpyrrol-1-yl)phenol.
Reduction: Formation of the corresponding boronate ester.
Substitution: Formation of biaryl compounds when coupled with aryl halides.
Scientific Research Applications
[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. In biological systems, the boronic acid group can interact with enzymes, inhibiting their activity by forming reversible covalent bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 2,5-dimethylpyrrol group, making it less sterically hindered and more reactive in certain reactions.
[3-(Pyrrol-1-yl)phenyl]boronic acid: Similar structure but without the methyl groups, leading to different steric and electronic properties.
[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronate esters: Ester derivatives of the boronic acid, which have different reactivity and solubility properties.
Uniqueness
[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid is unique due to the presence of the 2,5-dimethylpyrrol group, which imparts specific steric and electronic properties This makes it particularly useful in reactions where selectivity and stability are crucial
Properties
IUPAC Name |
[3-(2,5-dimethylpyrrol-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-8,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUGYSDOULAXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=CC=C2C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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